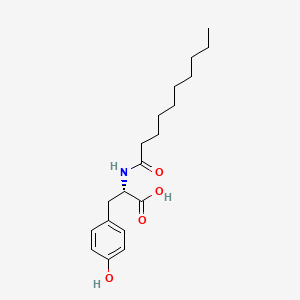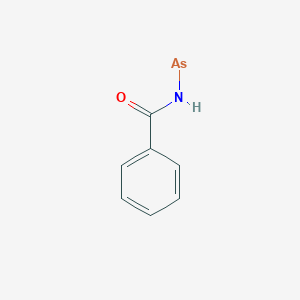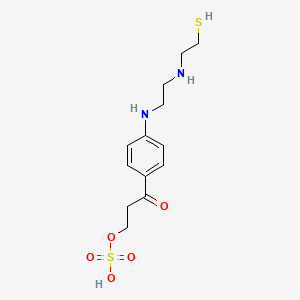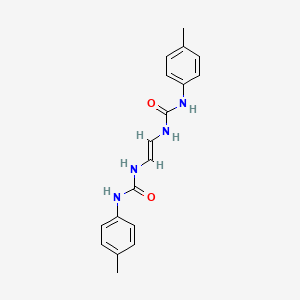
Urea, 1,1'-vinylenebis(3-(p-tolyl)-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- typically involves the reaction of p-tolyl isocyanate with ethylene diamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)-.
化学反応の分析
Types of Reactions
Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The p-tolyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism by which Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- exerts its effects involves interactions with specific molecular targets. The vinyl group allows for conjugation with various biomolecules, while the urea moieties can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Urea, 1,1’-vinylenebis(3-phenyl)-, (E)-: Similar structure but with phenyl groups instead of p-tolyl groups.
Urea, 1,1’-vinylenebis(3-(m-tolyl)-, (E)-: Similar structure but with m-tolyl groups instead of p-tolyl groups.
Uniqueness
Urea, 1,1’-vinylenebis(3-(p-tolyl)-, (E)- is unique due to the presence of p-tolyl groups, which can influence its reactivity and interactions with other molecules. The vinyl bridge also imparts distinct chemical properties, making it a valuable compound for various applications.
特性
CAS番号 |
25524-54-3 |
|---|---|
分子式 |
C18H20N4O2 |
分子量 |
324.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-[(E)-2-[(4-methylphenyl)carbamoylamino]ethenyl]urea |
InChI |
InChI=1S/C18H20N4O2/c1-13-3-7-15(8-4-13)21-17(23)19-11-12-20-18(24)22-16-9-5-14(2)6-10-16/h3-12H,1-2H3,(H2,19,21,23)(H2,20,22,24)/b12-11+ |
InChIキー |
UBMZNZSLEQNUQS-VAWYXSNFSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)N/C=C/NC(=O)NC2=CC=C(C=C2)C |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)NC=CNC(=O)NC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


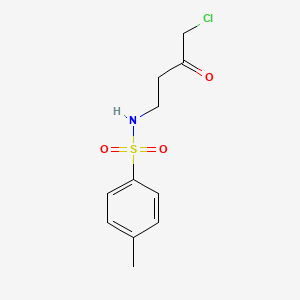
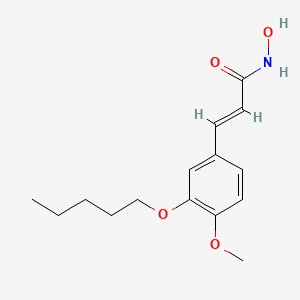
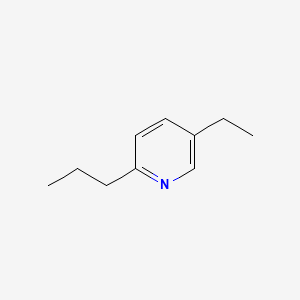
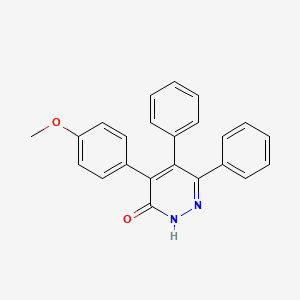

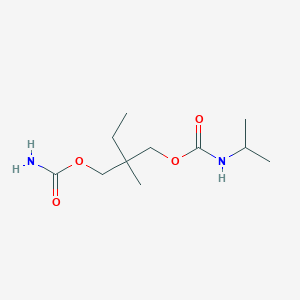
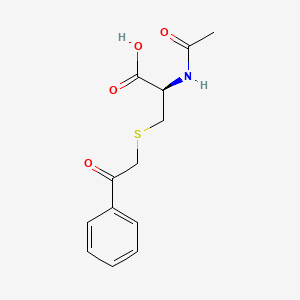
![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
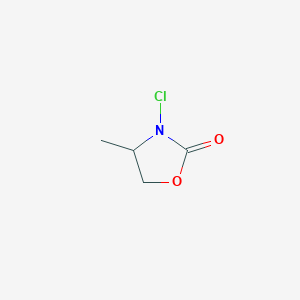
![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)
